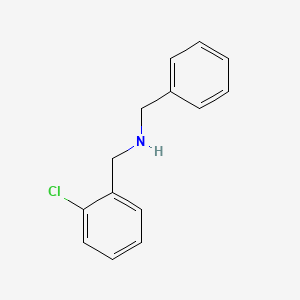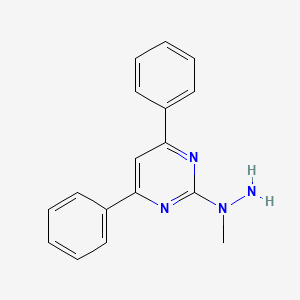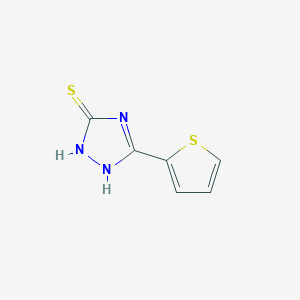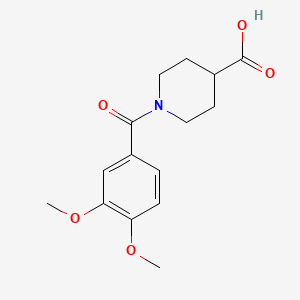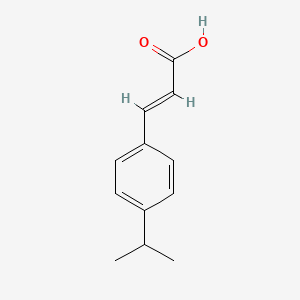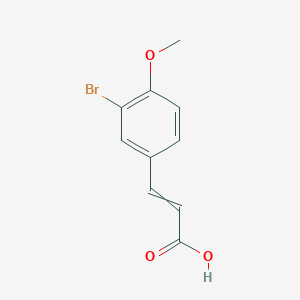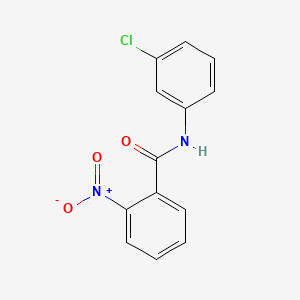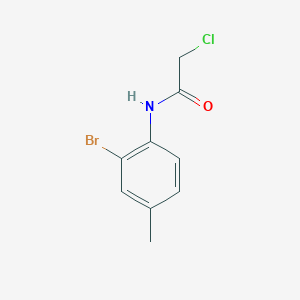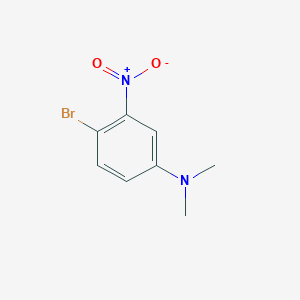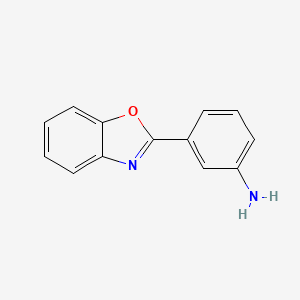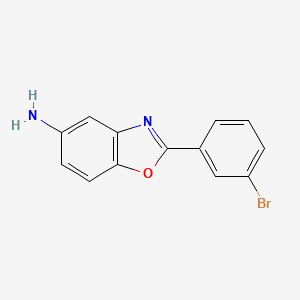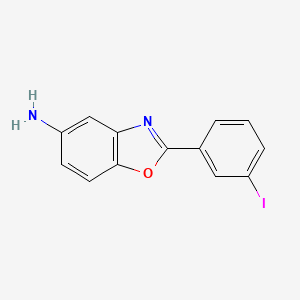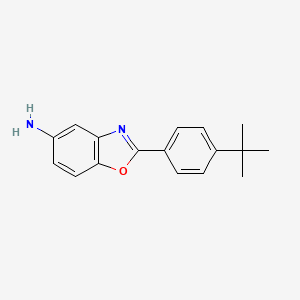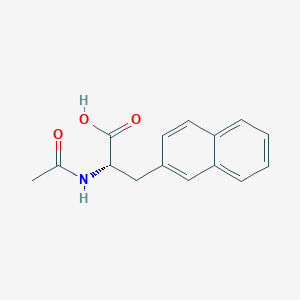
6-Bromo-4-ethoxyquinazoline
Vue d'ensemble
Description
6-Bromo-4-ethoxyquinazoline is a heterocyclic compound . It has a molecular formula of C10H9BrN2O and an average mass of 253.095 Da .
Synthesis Analysis
The synthesis of 6-Bromo-4-ethoxyquinazoline and its derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues . The key compound isothiocyanate was prepared through a simple and ecological method using di-2-pyridyl thionocarbonate in substitution of the thiophosgene .Molecular Structure Analysis
The molecular structure of 6-Bromo-4-ethoxyquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered aromatic ring fused to a benzene ring .Physical And Chemical Properties Analysis
6-Bromo-4-ethoxyquinazoline is a solid compound . It has a molecular weight of 253.09 g/mol.Applications De Recherche Scientifique
Role in Tyrosine Kinase Inhibition
6-Bromo-4-ethoxyquinazoline derivatives have been explored for their potent inhibitory activity against the tyrosine kinase of the epidermal growth factor receptor (EGFR), which is a crucial target in cancer therapy. The structure-activity relationship studies of these derivatives revealed that certain modifications could lead to supra-additive effects on their inhibitory potency. For example, the diethoxy derivative [4-(3-bromoanilino)-6,7-diethoxyquinazoline] demonstrated a significant IC50 of 0.006 nM, making it one of the most potent inhibitors known for EGFR tyrosine kinase activity (Bridges et al., 1996).
Antioxidant Profile and Potential
The antioxidant capabilities of 6-Bromo-4-ethoxyquinazoline and its analogues have been investigated, showcasing a range of activities. For instance, the ethoxyquin and its heavier chalcogen analogues exhibited varying degrees of chain-breaking antioxidative capacity and the ability to catalyze the reduction of hydrogen peroxide, highlighting their potential as effective antioxidants in different contexts (Kumar et al., 2007).
Contributions to Drug Synthesis
This compound also serves as a key intermediate in drug discoveries, illustrating its importance in the synthesis of pharmacologically active molecules. For example, its role in the development of anticancer agents by acting as a potent apoptosis inducer and demonstrating high efficacy in various cancer models, such as human breast cancer xenografts, underlines its value in medicinal chemistry (Sirisoma et al., 2009).
Ethoxyquin in Animal Feed
The use of ethoxyquin, a compound closely related to 6-Bromo-4-ethoxyquinazoline, as an antioxidant in animal feed highlights its significance beyond direct pharmaceutical applications. Ethoxyquin's role in protecting animal feed against lipid peroxidation and its safety profile, despite concerns over potential harmful effects, showcases the broader implications of such compounds in food safety and animal health (Blaszczyk et al., 2013).
Synthesis and Biological Properties
Furthermore, the synthesis and evaluation of 6-Bromo-4-ethoxyquinazoline derivatives have led to insights into their biological properties, including antimicrobial and anticonvulsant activities. These studies provide a foundation for the development of new therapeutic agents, emphasizing the versatility and potential of 6-Bromo-4-ethoxyquinazoline as a cornerstone in drug development and research into its mechanisms of action (Ugale et al., 2012).
Orientations Futures
Quinazoline derivatives, including 6-Bromo-4-ethoxyquinazoline, have been attracting a lot of attention in chemical and biological research . They are being explored in various settings, including for early stage hormone receptor-positive and HER2-negative breast cancer, and for other clinical breast cancer subtypes . The development of resistance to monotherapy and the use of novel techniques for degrading enzymes are among the future research directions .
Propriétés
IUPAC Name |
6-bromo-4-ethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-2-14-10-8-5-7(11)3-4-9(8)12-6-13-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKCNEGDPOMQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352645 | |
| Record name | 6-Bromo-4-ethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-ethoxyquinazoline | |
CAS RN |
124429-25-0 | |
| Record name | 6-Bromo-4-ethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

